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Acid yellow 64

Cat. No.: B1172492
CAS No.: 12220-68-7
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Description

Contextual Significance and Historical Developments in Synthetic Organic Colorants

The field of synthetic organic colorants originated in 1856 with William Henry Perkin's accidental discovery of mauveine while attempting to synthesize quinine. fsw.ccfda.gov This event marked a pivotal shift away from reliance on natural dyes derived from animal and vegetable sources, which had been used for centuries. fda.gov Perkin's discovery catalyzed a new era of collaboration between science and industry, leading to the birth of the synthetic dye industry. fsw.cc

The initial raw material for this burgeoning industry was coal tar, a waste byproduct of steel production, which proved to be a rich source of aromatic compounds. fsw.ccchemistryviews.org Chemists like August Wilhelm von Hofmann played a crucial role in studying coal tar chemistry and developing new reactions. chemistryviews.org This led to the rapid development of a vast array of synthetic dyes. By 1914, Germany dominated the global market, producing 90% of the world's dyes through companies like BASF, Bayer, and Hoechst. chemistryviews.orgararatrugs.com Between the discovery of mauveine and the publication of the first Colour Index in 1924, over 1,200 synthetic organic colorants had been introduced, fundamentally transforming the textile industry and finding applications in numerous other fields. araratrugs.comresearchgate.net

Evolution of Research Trajectories for Quinoline-Based Dyes

Quinoline (B57606), a heterocyclic aromatic compound first extracted from coal tar in 1834, forms the structural backbone of Acid Yellow 64. nih.gov Composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, the quinoline scaffold has long been attractive for the development of new dyes and fluorescent reagents owing to its photophysical properties and the nitrogen atom's ability to form hydrogen bonds. nih.govcrimsonpublishers.com

Early research focused on the synthesis of quinoline and its derivatives for use as colorants for materials like textiles. madison-proceedings.com Over time, the research trajectory has evolved significantly. Scientists began to exploit the unique fluorescence properties of the quinoline core, leading to the development of sophisticated molecular probes and chemosensors. crimsonpublishers.comnih.gov These advanced dyes are designed for bio-imaging applications, allowing for the non-invasive monitoring of biological molecules and processes within living cells. crimsonpublishers.com Contemporary research continues to explore the rational design of quinoline-based scaffolds to create novel dyes with highly tunable properties for applications ranging from medicinal chemistry to materials science, such as visible light photoinitiators for polymerization reactions. nih.govmdpi.com

Current Research Landscape and Emerging Challenges for this compound

Current research on this compound addresses its synthesis, application, and biological interactions. The compound is synthesized through the condensation of 4-Bromo-2-methylquinolin-3-ol (B77140) with phthalic anhydride (B1165640). worlddyevariety.com Recognizing the hazards associated with traditional synthesis methods, recent innovations have focused on developing safer production processes. One such high-safety process avoids the direct use of hazardous bromine, instead generating it in-situ through the reaction of hydrobromic acid and ozone. google.com

While its primary use remains in dyeing polyester (B1180765), its potential use as an organic pigment is also noted. worlddyevariety.com An emerging and significant area of investigation is the compound's toxicological profile. A recent study identified Disperse Yellow 64 as a transient agonist for the Aryl Hydrocarbon Receptor (AHR), a protein involved in regulating cellular responses to environmental contaminants. acs.org This finding raises toxicological concerns, suggesting that the dye may act as an endocrine disruptor, which presents a major challenge for its continued use and necessitates further investigation into its biological effects. acs.org

Scope and Objectives of Contemporary Scholarly Investigations into this compound

The overarching goal of current research on this compound is to enhance its utility and safety profile through detailed chemical and biological investigation. Key objectives of these scholarly inquiries include:

Improvement of Synthesis: A primary objective is the development of more efficient and safer synthesis routes to minimize occupational and environmental risks associated with its production. google.com

Toxicological Assessment: A critical aim is to thoroughly investigate the biological activity of this compound, particularly its interaction with the Aryl Hydrocarbon Receptor (AHR). acs.org Understanding its potential as an endocrine disruptor is essential for evaluating its safety. acs.org

Advanced Applications: Researchers are exploring the potential of this compound beyond traditional dyeing, for instance, as a stable organic pigment for other material applications. worlddyevariety.com

Analytical Method Development: Establishing robust analytical methods, such as gas chromatography-mass spectrometry, for the detection and quantification of quinoline-based dyes like this compound in consumer products and environmental samples is another important research focus. madison-proceedings.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione
Synonyms C.I. Disperse Yellow 64, C.I. 47023 worlddyevariety.com
CAS Number 10319-14-9 worlddyevariety.com
Molecular Formula C₁₈H₁₀BrNO₃ worlddyevariety.com
Molecular Weight 368.18 g/mol worlddyevariety.com
Appearance Orange-yellow powder worlddyevariety.com
Solubility Soluble in sulfuric acid, acetone, and pyridine; Insoluble in water worlddyevariety.com
Molecular Structure Quinophthalone worlddyevariety.com

Properties

CAS No.

12220-68-7

Molecular Formula

C15H16I3NO5

Synonyms

C.I. Acid Yellow 64

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation for Acid Yellow 64

Advanced Synthetic Routes to Quinophthalone Derivatives

Quinophthalone derivatives, including Acid Yellow 64, are typically synthesized through the condensation of phthalic anhydride (B1165640) derivatives with 2-methylquinoline (B7769805) derivatives . Various methods have been reported for the preparation of quinophthalones, utilizing catalysts such as zinc chloride, sodium hydride, or silica (B1680970) gel under microwave conditions . Lewis acids, such as BF₃/Et₂O, ZrCl₄, SnCl₄, and AlCl₃, have also been employed as catalysts in solvent-free conditions .

Optimization of Condensation Reactions for Core Structure Formation

The core quinophthalone structure is formed by the condensation of a phthalic anhydride derivative with a 2-methylquinoline derivative . For this compound, this involves the condensation of phthalic anhydride with a brominated 2-methylquinoline derivative, specifically 4-bromo-2-methylquinolin-3-ol (B77140) .

Optimization of these condensation reactions is crucial for achieving high yields and purity. Studies have investigated the use of different Lewis acids as catalysts under solvent-free and reflux conditions . For instance, a comparative study using 2-methylquinoline and phthalic anhydride as starting materials evaluated the effectiveness of various Lewis acids, including BCl₃/THF, BF₃/Et₂O, ZrCl₄, SnCl₄, and AlCl₃ . The results indicated that the yield of the reaction is influenced by the catalyst used .

The concentration of initial materials also plays a role in the reaction efficiency . In some cases, attempting to condense both methyl groups using two equivalents of phthalic anhydride was unsuccessful, yielding only the mono-condensation product rsc.org.

Bromination Chemistry and Selectivity in Quinoline (B57606) Synthesis

This compound contains a bromine atom in its structure . The bromination step is a key part of its synthesis, often involving the bromination of a quinophthalone precursor. One reported synthesis route involves the bromination of Disperse Yellow 54 (C.I. Disperse Yellow 54), which is a precursor to Disperse Yellow 64 (another name for this compound or a closely related compound) google.comcolorfuldyes.com.

Traditional bromination processes for Disperse Yellow 64 have involved adding bromine dropwise to Disperse Yellow 54 in concentrated sulfuric acid google.com. A high-safety synthesis process has been developed that avoids the direct use of bromine by adding hydrobromic acid followed by introducing ozone, which generates bromine in situ through a redox reaction google.com. This method aims to improve safety by eliminating the risks associated with transferring and dripping bromine google.com.

The selectivity of bromination in quinoline synthesis is important to ensure the bromine atom is introduced at the desired position on the quinoline ring. Factors influencing selectivity in bromination reactions, such as the choice of brominating agent, solvent, and temperature, are well-established in organic chemistry gla.ac.uk. For instance, the use of N-bromoamides (especially NBS), quaternary ammonium (B1175870) polyhalides, hypobromous acid, and interhalogen compounds are common methods for aromatic electrophilic bromination gla.ac.uk. The selectivity can also be influenced by steric effects and the electronic nature of substituents on the aromatic ring gla.ac.uk.

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound provides insights into optimizing reaction conditions and controlling product formation.

Role of Intermediates in Reaction Efficiency and Purity

Reaction intermediates play a significant role in the efficiency and purity of the final product. While specific intermediates for this compound synthesis are not extensively detailed in the provided snippets, general principles of quinophthalone synthesis and bromination suggest the involvement of various intermediates.

In the condensation reaction forming the quinophthalone core, the mechanism is considered to involve acid-catalyzed steps rsc.org. For electrophilic aromatic substitution reactions like bromination, the formation of a cationic intermediate (a sigma complex or arenium ion) is typical acs.org. The stability of such intermediates can influence the regioselectivity of the reaction acs.org. For example, in the bromination of nitrobenzene, the relative stability of cationic intermediates dictates the preference for meta substitution acs.org.

Controlling the formation and reactivity of intermediates is crucial for minimizing side reactions and improving purity. The high-safety bromination process for Disperse Yellow 64, which generates bromine in situ, likely influences the concentration and availability of the active brominating species, thereby potentially affecting the reaction pathway and the formation of intermediates google.com.

Influence of Catalytic Systems on Reaction Kinetics

Catalytic systems significantly impact the kinetics of chemical reactions by providing alternative reaction pathways with lower activation energies. In the synthesis of quinophthalone derivatives, Lewis acids have been shown to catalyze the condensation reaction . The choice of Lewis acid affects the reaction yield, suggesting an influence on the reaction rate and efficiency .

Studies on the photocatalytic degradation of other dyes, such as Acid Yellow 3 and Acid Red 14, using catalysts like ZnO and TiO₂, have demonstrated that catalyst concentration, temperature, and pH can influence the reaction kinetics researchgate.netjmaterenvironsci.com. While these studies focus on degradation rather than synthesis, they highlight the general principle that catalytic systems and reaction conditions are critical for controlling reaction rates.

For the bromination step in this compound synthesis, the use of different brominating agents and catalysts can alter the reaction kinetics and selectivity gla.ac.uk. For instance, photo-initiated reactions with N-bromosuccinimide (NBS) have been shown to improve yields in benzylic bromination compared to thermal initiation gla.ac.uk.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, efforts have been made to develop safer and more environmentally friendly methods.

The high-safety synthesis process for Disperse Yellow 64 that utilizes hydrobromic acid and ozone to generate bromine in situ is an example of a green chemistry approach google.com. This method avoids the hazards associated with handling and transferring liquid bromine, which is highly corrosive google.com. By generating the reactive species within the reaction vessel, the potential for environmental pollution and personal injury is reduced google.com.

Another aspect of green chemistry in synthesis is the use of more benign solvents or solvent-free conditions. The synthesis of quinophthalone pigments under solvent-free conditions catalyzed by Lewis acids or silica gel under microwave irradiation are examples of such approaches rsc.org.

Solvent Selection and Recovery for Environmental Minimization

In the synthesis of this compound, various solvents have been reported, including concentrated sulfuric acid, cyclohexanone, and sulfolane. google.comguidechem.com The choice of solvent can impact reaction efficiency, product purity, and environmental impact.

Environmentally conscious synthesis aims to minimize solvent usage or replace hazardous solvents with greener alternatives. whiterose.ac.uk Solvent selection guides have been developed to help chemists choose solvents with more favorable environmental, health, and safety profiles. whiterose.ac.uk

Solvent recovery is another crucial strategy for environmental minimization. Recovering and reusing solvents reduces waste generation and lowers the consumption of fresh solvents. Some reported synthetic methods for this compound mention the recovery of the mother liquor after filtration, indicating efforts towards solvent recycling. guidechem.com For example, in a method using cyclohexanone, a significant portion of the mother liquor was recovered. guidechem.com

Research into more sustainable synthesis often explores alternative reaction media, such as water, supercritical fluids, or ionic liquids, or aims for solvent-free reactions. While specific details on the application of these to this compound synthesis are limited in the provided texts, the general principles of green chemistry advocate for such approaches to reduce environmental impact.

Atom Economy and Sustainable Synthetic Strategies

Atom economy is a concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that ends up in the desired product. um-palembang.ac.idslideshare.netdocbrown.info A reaction with high atom economy incorporates most of the atoms from the starting materials into the final product, minimizing waste. um-palembang.ac.idslideshare.netdocbrown.info

The theoretical atom economy for a reaction can be calculated using the molecular weights of the reactants and products:

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) * 100% slideshare.net

Sustainable synthetic strategies for this compound would ideally aim for high atom economy, minimizing the generation of byproducts. The synthesis of this compound from Disperse Yellow 54 involves a bromination reaction. The byproduct of this reaction, depending on the brominating agent used, could be hydrogen bromide or other bromine-containing species.

While specific atom economy calculations for the industrial synthesis of this compound are not detailed in the provided information, some research on related synthetic processes involving bromination and condensation reactions highlights the importance of atom economy and green chemistry metrics. rsc.org Studies on the synthesis of other compounds have reported high atom economy values (e.g., >95%) and excellent eco-scores, indicating the potential for developing more sustainable routes. rsc.org These studies often consider factors like Environment-factor (E-factor), process mass intensity (PMI), and reaction mass efficiency (RME) in addition to atom economy to provide a comprehensive assessment of the environmental friendliness of a synthesis. rsc.org

Sustainable synthesis also encompasses using less hazardous chemicals, developing energy-efficient processes, utilizing renewable raw materials, and designing products for degradation. um-palembang.ac.id Innovations in catalysis, such as the use of recyclable solid-supported catalysts, are also being explored to improve the sustainability of chemical transformations by enabling efficient reactions and reducing waste. acs.org Applying these principles to the synthesis of this compound can lead to more environmentally benign production methods.

Advanced Spectroscopic and Mechanistic Characterization of Acid Yellow 64 Interactions

Spectroscopic Analysis of Molecular Structure and Electronic Transitions

Spectroscopic methods provide valuable insights into the molecular structure and electronic properties of Acid Yellow 64. These techniques probe the interaction of the compound with electromagnetic radiation, yielding information about its functional groups, bonding, and electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy is a widely used technique to study the electronic absorption properties of compounds containing chromophores, such as dyes. It involves measuring the absorbance of a sample as a function of wavelength in the ultraviolet and visible regions of the spectrum. The resulting spectrum shows absorption bands that correspond to electronic transitions within the molecule.

For dyes like this compound, the visible absorption spectrum is responsible for their color. The wavelength of maximum absorbance () provides information about the energy of the electronic transitions and the nature of the chromophore system. While specific UV-Vis data for this compound was not extensively detailed in the search results, related yellow dyes like Martius Yellow (Acid Yellow 24) exhibit an absorbance peak around 426 nm, which is characteristic of yellow chromophores aatbio.com. UV-Vis spectroscopy is also used to confirm chromophore integrity in related dyes .

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Each functional group absorbs at characteristic frequencies, producing a unique infrared spectrum.

FTIR analysis can reveal the presence of specific bonds and functional groups within the this compound structure, such as azo groups (-N=N-), aromatic rings, sulfonate groups (-SO₃H), and hydroxyl groups (-OH). Studies on the degradation of other azo dyes have utilized FTIR to identify changes in functional groups, such as the removal of diazo bonds, indicated by specific absorption bands researchgate.netkwarastatepolytechnic.edu.ng. FTIR spectra are typically recorded in the region between 4000 and 400 cm⁻¹ kwarastatepolytechnic.edu.ng. Analysis of FTIR spectra involves identifying characteristic peaks corresponding to different functional group vibrations josa.roresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of the signals in the NMR spectrum, the full structure and conformation of a compound can be determined.

Mass Spectrometry for Degradation Product Identification and Pathway Elucidation

Mass spectrometry techniques are essential for identifying degradation products of this compound and elucidating the pathways by which it breaks down. These methods measure the mass-to-charge ratio (m/z) of ions, allowing for the identification of unknown compounds and the tracking of molecular transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradate Profiling

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing volatile or semi-volatile compounds. In the context of dye degradation, GC-MS can be used to separate and identify the various smaller molecules that are formed as this compound breaks down.

Studies on the degradation of other dyes have successfully employed GC-MS to identify degradation products researchgate.netkwarastatepolytechnic.edu.ngjwent.netresearchgate.net. The technique involves comparing the mass spectra of the separated components to spectral libraries (such as NIST) to identify the compounds kwarastatepolytechnic.edu.ng. GC-MS analysis can reveal the formation of low molecular weight intermediates during the degradation process researchgate.netkwarastatepolytechnic.edu.ng.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Mixture Analysis

LC-ESI-MS/MS is another powerful hyphenated technique that is well-suited for analyzing less volatile and more complex mixtures, such as those often encountered in dye degradation studies. Liquid chromatography separates the components of the mixture before they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is useful for analyzing polar and thermally labile compounds. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, providing additional structural information that aids in identification.

LC-ESI-MS/MS is particularly valuable for identifying intermediate degradation products and elucidating complex degradation pathways jwent.netresearchgate.netresearchgate.netresearchgate.net. By analyzing the fragmentation patterns of the detected ions, researchers can propose structures for the degradation products and map out the sequence of reactions involved in the breakdown of the parent dye molecule researchgate.netresearchgate.net. This technique has been used to identify degradation intermediates of other Acid Yellow dyes researchgate.net.

X-ray Diffraction (XRD) and Electron Microscopy for Material Interactions

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By examining the diffraction pattern produced when X-rays interact with a sample, researchers can identify crystalline phases, determine lattice parameters, and assess crystallinity. Changes in the XRD pattern of an adsorbent or catalyst after interaction with this compound can indicate alterations in its crystal structure, phase composition, or crystallinity, providing insights into the nature of the interaction, such as intercalation or surface adsorption leading to structural strain. forcetechnology.com

Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers high-resolution imaging capabilities that allow for the visualization of material surfaces and internal structures at the micro and nanoscale. scirp.orgmdpi.commdpi.com SEM is particularly useful for examining the surface morphology, topography, and particle size of materials before and after dye interaction, revealing changes such as pore blockage, surface deposition, or structural damage. mdpi.comacs.org TEM provides even higher resolution, enabling the study of the internal structure, lattice fringes, and dispersion of materials, which can be crucial for understanding the intimate interactions between the dye molecules and the material at an atomic or molecular level. scirp.orgmdpi.com

The combined application of XRD and EM techniques provides a comprehensive understanding of the physical and structural changes that materials undergo when interacting with this compound, complementing information obtained from other spectroscopic methods.

Structural Changes of Adsorbents and Catalysts upon Dye Interaction

The interaction of this compound with adsorbent and catalyst materials can induce significant structural changes. XRD analysis is instrumental in detecting these changes at the crystalline level. For instance, studies on the adsorption of dyes, including those structurally related to this compound, onto clay-based adsorbents like bentonite (B74815) have shown shifts in characteristic diffraction peaks after dye uptake. pjoes.commdpi.com These shifts often indicate changes in the interlayer spacing of the clay minerals due to the intercalation or adsorption of dye molecules within the material's structure. pjoes.commdpi.com Such changes in basal spacing, as observed in the modification of bentonite with organic surfactants for enhanced dye adsorption, confirm the successful incorporation of the dye within the adsorbent matrix and highlight the role of electrostatic and hydrophobic interactions in the adsorption process. pjoes.commdpi.com

While direct studies on this compound specifically detailing XRD-observed structural changes in catalysts are less commonly highlighted in the search results, the principles observed with adsorbents and other dyes can be extrapolated. In photocatalytic degradation, the interaction of dye molecules with the catalyst surface is the initial step. Changes in the crystal structure or phase of the catalyst upon prolonged exposure to the dye and irradiation, although potentially subtle, could be investigated using high-resolution XRD techniques. For example, studies on the photocatalytic degradation of other dyes using metal oxide catalysts like ZnO or TiO2 often involve characterization by XRD to confirm the crystal structure and assess its stability or changes during the photocatalytic process. utar.edu.myresearchgate.net The interaction with dye molecules and the subsequent degradation reactions on the catalyst surface might lead to minor lattice distortions or changes in crystallite size, detectable by detailed XRD analysis.

Furthermore, the crystallinity index of adsorbent materials can be affected by dye adsorption. A decrease in crystallinity might suggest that the dye molecules disrupt the ordered structure of the adsorbent surface or interlayer spaces. Conversely, in some catalytic processes, maintaining the structural integrity and crystallinity of the catalyst is crucial for sustained activity, and XRD can be used to monitor the catalyst's stability under reaction conditions in the presence of the dye.

Surface Morphology Analysis in Dye-Material Systems

Electron microscopy techniques, particularly SEM, are invaluable for visualizing the surface morphology of adsorbents and catalysts before and after interaction with this compound. SEM images can reveal changes in the surface texture, porosity, and particle aggregation upon dye adsorption or degradation.

For adsorbent materials, SEM analysis often shows that a highly porous surface before dye adsorption becomes less porous or appears covered after the uptake of dye molecules, confirming effective dye removal and providing visual evidence of the adsorption process. researchgate.netjwent.net The deposition of dye molecules onto the surface can lead to a smoother appearance or, in some cases, the formation of visible dye aggregates on the material. jwent.net

In the context of catalysis, SEM is used to examine the morphology of catalyst particles and their distribution. acs.org While the primary role of the catalyst is to facilitate the degradation of the dye, the interaction with the dye molecules and intermediate products can potentially alter the catalyst's surface morphology over time. For photocatalytic materials, SEM can show changes in particle size, shape, or the formation of surface deposits after prolonged exposure to the dye under irradiation. mdpi.com These morphological changes can impact the catalyst's surface area and the availability of active sites, thereby affecting its catalytic performance and stability. acs.orgacs.org

TEM provides a higher resolution view, allowing for the examination of the internal structure of materials and the interface between the dye and the material. scirp.orgmdpi.com This can be particularly useful for understanding the dispersion of active components on a catalyst support or observing how dye molecules interact with specific crystal facets or defects on the material surface. nih.gov High-resolution TEM can potentially reveal changes in lattice fringes or the formation of new phases at the atomic scale upon interaction with the dye, although such detailed studies specifically on this compound were not prominently found in the search results.

Environmental Chemistry and Advanced Remediation Technologies for Acid Yellow 64

Adsorption Mechanisms and Material Development for Wastewater Treatment

Adsorption is a widely employed technique for dye removal from wastewater due to its efficiency and economic feasibility. frontiersin.orgsci-hub.senih.gov The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. The effectiveness of adsorption is influenced by several factors, including the interaction between the dye and the adsorbent, the adsorbent's surface area and particle size, temperature, pH of the wastewater, and contact time. nih.gov

Physico-chemical Interactions on Novel Adsorbents (e.g., Biochar, Sepiolite (B1149698), Activated Carbon)

Various materials, including biochar, sepiolite, and activated carbon, have been investigated as adsorbents for removing dyes from aqueous solutions. frontiersin.orggnest.orgresearchgate.netscirp.orgrsc.orgresearchgate.netredalyc.orgnih.govscirp.org The adsorption mechanisms involve physico-chemical interactions between the dye molecules and the adsorbent surface. For instance, electrostatic attraction can play a significant role in the uptake of anionic dyes, such as Acid Yellow 64, onto positively charged or modified adsorbent surfaces. ascelibrary.org

Modified sepiolite, for example, has shown high adsorptive capacities for negatively charged azo dyes, with electrostatic attraction between the anionic dye groups and the positively charged amine-modified sepiolite surface being the proposed mechanism. ascelibrary.org Activated carbon, known for its high surface area and porosity, facilitates adsorption through various interactions, including van der Waals forces, hydrogen bonding, and π-π interactions between the carbon surface and the aromatic rings of dye molecules. sci-hub.senih.gov Biochar, derived from biomass, also exhibits adsorption capabilities for dyes, with the mechanism depending on the biochar's properties and the dye characteristics. frontiersin.orgresearchgate.netnih.gov

Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-Second-Order)

Adsorption equilibrium and kinetics are crucial aspects studied to understand the adsorption process. Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the solid phase and the concentration of dye remaining in the liquid phase at equilibrium. Commonly used isotherm models include the Langmuir and Freundlich models. frontiersin.orgsci-hub.seresearchgate.netscirp.orgresearchgate.netscirp.orgwikipedia.orgpjoes.comresearchgate.netmdpi.commaxapress.comresearchgate.net

The Langmuir isotherm typically describes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm is more suitable for multilayer adsorption on heterogeneous surfaces. sci-hub.sepjoes.commaxapress.comresearchgate.net Studies on the adsorption of acid dyes onto various adsorbents have shown varying fits to these models depending on the specific dye-adsorbent system. For instance, the Freundlich equation was found to represent a better fit for single component Acid Yellow adsorption on certain activated carbons compared to the Langmuir equation. sci-hub.se Conversely, the Langmuir isotherm has been reported to best describe the adsorption of other dyes on modified sepiolite and nano bentonite (B74815). ascelibrary.orgpjoes.commaxapress.com

Adsorption kinetics describe the rate at which adsorption occurs and are often modeled using pseudo-first-order and pseudo-second-order kinetic models. frontiersin.orgresearchgate.netscirp.orgwikipedia.orgpjoes.commdpi.comresearchgate.net The pseudo-second-order model has frequently shown a strong correlation with experimental data for the adsorption of various dyes onto different adsorbents, suggesting that the adsorption rate might be controlled by a chemisorption process involving valence forces through sharing or exchange of electrons. frontiersin.orgresearchgate.netpjoes.comresearchgate.net

Here is an example of how adsorption isotherm data might be presented, based on findings for similar acid dyes:

Adsorbent TypeDye (Example)Isotherm Model FitAdsorption Capacity (mg/g)Reference
Activated CarbonAcid Yellow (Single Component)Freundlich- sci-hub.se
Modified SepioliteReactive YellowLangmuir169 ascelibrary.org
Nano BentoniteDirect Yellow 50Langmuir/Freundlich78.3 - 100 (depending on initial conc.) maxapress.com
Pea Peels Activated CarbonAcid Yellow 11Freundlich/Halsey515.46 researchgate.net

Note: Adsorption capacity values are examples for different acid/reactive yellow dyes and may not be directly applicable to this compound without specific studies.

Regeneration and Reusability of Adsorbent Materials

The regeneration and reusability of adsorbent materials are critical factors for the economic viability and sustainability of adsorption-based wastewater treatment. frontiersin.orgresearchgate.netusm.mymdpi.com An ideal adsorbent should maintain a significant portion of its adsorption capacity over multiple adsorption-desorption cycles. researchgate.netmdpi.com

Various methods are employed for regenerating saturated adsorbents, including chemical treatment using acids, bases, or organic solvents. mdpi.com Other regeneration techniques include advanced oxidation processes, biological methods, microwave-assisted techniques, thermal methods, ultrasound regeneration, and electrochemical methods. mdpi.com The efficiency of regeneration depends on factors such as pH, temperature, contact time with the regenerating agent, the pore structure of the adsorbent, the concentration of the adsorbed pollutant, and the frequency of regeneration cycles. mdpi.com Studies have shown that some adsorbents can be effectively reused for several cycles with minimal loss of performance. researchgate.netmdpi.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods capable of degrading persistent organic pollutants like dyes in wastewater. nih.goviwaponline.com AOPs typically involve the generation of highly reactive radical species, primarily hydroxyl radicals (•OH), which are strong oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions). nih.goviwaponline.com

Photocatalytic Degradation with Semiconductor Catalysts (e.g., TiO2, ZrO2-CeO2)

Photocatalytic degradation is an AOP that utilizes semiconductor catalysts, such as titanium dioxide (TiO2), zinc oxide (ZnO), and composites like ZrO2-CeO2, to facilitate the degradation of dyes under irradiation (UV or visible light). uobaghdad.edu.iqacs.orgjwent.netbibliotekanauki.plresearchgate.netresearchgate.netbu.edu.egmdpi.comresearchgate.net When the semiconductor catalyst is exposed to light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and dissolved oxygen to produce highly reactive species like hydroxyl radicals and superoxide (B77818) radical anions, which attack the dye molecules. nih.gov

TiO2 is a widely studied photocatalyst for dye degradation, and its efficiency is influenced by factors such as its crystalline phase (anatase is often more photocatalytically active), particle size, and surface area. bibliotekanauki.plresearchgate.net Composites like ZrO2-CeO2 have also shown promise in photocatalytic applications, with enhanced activity compared to individual oxides due to synergistic effects and improved charge separation. jwent.netbu.edu.egresearchgate.net

Parameters affecting the efficiency of photocatalytic degradation of dyes include the initial dye concentration, catalyst concentration, pH of the solution, light intensity, and the presence of other substances in the wastewater. acs.orgresearchgate.net For example, the highest decolorization rates for some reactive yellow dyes using TiO2/UV/H2O2 have been observed in a specific pH range. uobaghdad.edu.iq

Electrocatalytic Oxidation Mechanisms and Electrode Design

Electrocatalytic oxidation is another advanced oxidation process that involves the electrochemical degradation of dyes at the surface of an electrode. iwaponline.comacs.orgacs.orgmdpi.commdpi.comub.edu This process can generate reactive species directly or indirectly. Direct oxidation occurs when dye molecules lose electrons to the anode. Indirect oxidation involves the electrochemical generation of strong oxidants, such as hydroxyl radicals or active chlorine species (like Cl2, HOCl, and OCl-) from the supporting electrolyte, which then react with the dye molecules in the bulk solution. iwaponline.commdpi.com

The kinetics of electrocatalytic oxidation can vary depending on the dye concentration and the electrode material. For some acid yellow dyes, the oxidation process has been reported to follow pseudo-first-order kinetics at lower concentrations, controlled by mass transport, while at higher concentrations, it may follow zero-order kinetics controlled by charge transfer. iwaponline.comacs.org

Ozonation and UV-Assisted Ozonation for Decolorization and Mineralization

Ozonation is an advanced oxidation process (AOP) that utilizes the strong oxidizing potential of ozone (O₃) to degrade organic pollutants, including dyes. atlantis-press.com Ozone can directly react with chromophoric groups, leading to decolorization. atlantis-press.com The efficiency of ozonation for dye decolorization and mineralization is influenced by factors such as pH, ozone dose, and initial dye concentration. researchgate.net

UV-assisted ozonation combines UV irradiation with ozonation, which can enhance the generation of hydroxyl radicals (•OH). jwent.net Hydroxyl radicals are highly reactive and less selective than molecular ozone, contributing to both decolorization and mineralization of organic compounds. jwent.net Studies on various dyes, including other acid yellow dyes, have shown that UV-enhanced ozonation can lead to better performance for dye degradation and mineralization compared to ozonation alone. jwent.net For instance, in the treatment of Reactive Black 19, complete decolorization was achieved within 45 minutes for both ozonation and UV+O₃ processes, but UV+O₃ showed higher COD and TOC removals.

The effectiveness of ozonation and UV-assisted ozonation for decolorizing acid dyes has been demonstrated in several studies. researchgate.netresearchgate.net While ozonation is effective for color removal, complete mineralization (reduction of COD and TOC) may require longer treatment times or be less efficient compared to decolorization. tci-thaijo.org The formation of acidic by-products during ozonation can lead to a decrease in pH. researchgate.net

Fenton and Photo-Fenton Processes for Hydroxyl Radical Generation

Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV or visible light) processes are powerful AOPs that rely on the generation of highly reactive hydroxyl radicals (•OH) through the catalytic decomposition of hydrogen peroxide (H₂O₂) by iron ions. rsc.orgmdpi.com These radicals can effectively attack and degrade complex organic molecules like azo dyes.

The efficiency of Fenton and photo-Fenton processes for dye degradation is significantly influenced by parameters such as pH, concentrations of iron ions (Fe²⁺ or Fe³⁺), and hydrogen peroxide, and the presence of UV or visible light in the photo-Fenton process. rsc.orgresearchgate.netekb.eg Optimal pH for the Fenton process is typically acidic, around pH 2-3, to favor the generation of hydroxyl radicals. rsc.orgresearchgate.netekb.eg

Photo-Fenton processes can enhance dye degradation compared to the conventional Fenton process due to the photoreduction of Fe³⁺ back to Fe²⁺, which regenerates the catalyst and sustains the production of •OH radicals. rsc.orgacademie-sciences.fr Studies on other azo dyes, such as Acid Yellow 23 and Sunset Yellow, have shown high decolorization efficiencies using Fenton and photo-Fenton processes under optimized conditions. researchgate.netekb.egscialert.netmjcce.org.mkresearchgate.net The degradation kinetics of dyes by Fenton processes often follow pseudo-first or second-order kinetics. ekb.egscialert.net

The effectiveness of Fenton-based oxidation can also be influenced by the presence of other substances. For example, the addition of reducing agents like cysteine and hydroxylamine (B1172632) has been shown to enhance the decolorization of some dyes in Fenton processes, particularly in reactions initially containing Fe³⁺, by facilitating the regeneration of Fe²⁺. researchgate.netmdpi.com

Biodegradation and Bioremediation Strategies

Biodegradation offers an environmentally friendly and potentially cost-effective approach for the treatment of dye-containing wastewater. Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down the complex structures of azo dyes like this compound. mdpi.commdpi.com

Enzymatic Decolorization by Laccases and Azoreductases

Enzymes play a crucial role in the microbial degradation of azo dyes. Laccases and azoreductases are among the key enzymes involved. mdpi.commdpi.com

Azoreductases catalyze the reductive cleavage of the azo bond (-N=N-) in azo dyes, leading to the formation of colorless aromatic amines. mdpi.commdpi.comresearchgate.netscholarsresearchlibrary.com This reaction typically requires reducing equivalents such as NADH or NADPH. mdpi.commdpi.comscholarsresearchlibrary.com While decolorization is achieved, the resulting aromatic amines can be potentially toxic and may require further degradation. mdpi.commdpi.com

Laccases are oxidoreductase enzymes that can oxidize a wide range of phenolic and non-phenolic compounds, including dyes, often with the aid of mediators. mdpi.commdpi.comnih.gov Laccase-mediated decolorization involves the oxidation of the dye molecule, which can lead to the breakdown of the chromophore. mdpi.comjmb.or.kr Studies have shown the ability of laccases from various microbial sources, including fungi and bacteria, to decolorize different acid dyes. mdpi.comnih.govjmb.or.krresearchgate.netjabonline.in For example, laccase from Bacillus sp. strain TR showed significant decolorization efficiency for acid yellow. researchgate.net The efficiency of laccases can be influenced by factors such as pH, temperature, and the presence of mediators. mdpi.comnih.govresearchgate.netjabonline.in

Microbial Consortia for Enhanced Dye Breakdown

While individual microbial strains can degrade dyes, microbial consortia, consisting of multiple bacterial or fungal species, often exhibit enhanced dye degradation capabilities. researchgate.netnih.govfrontiersin.org The synergistic interactions within a consortium can lead to more complete and efficient degradation of complex dye molecules. frontiersin.org Different microorganisms within a consortium may contribute by targeting different parts of the dye molecule or by utilizing intermediate metabolites produced by other members. frontiersin.org

Studies have demonstrated the effectiveness of bacterial and fungal consortia in decolorizing various industrial dyes, including acid and disperse dyes. researchgate.netnih.govfrontiersin.orgmdpi.combiotechrep.ir Consortia have been shown to achieve higher percentages of dye degradation compared to individual strains, even at high dye concentrations. nih.gov The use of microbial consortia can also lead to better reduction in chemical oxygen demand (COD). frontiersin.orgmdpi.com

Biotransformation Pathways and Intermediate Metabolite Analysis

Understanding the biotransformation pathways of this compound and identifying the intermediate metabolites formed during biodegradation is crucial for evaluating the effectiveness and safety of bioremediation strategies. The degradation of azo dyes by microorganisms often involves the initial reductive cleavage of the azo bond by azoreductases, producing aromatic amines. mdpi.comresearchgate.netevitachem.com These amines may then undergo further degradation through various metabolic pathways under aerobic conditions, potentially leading to mineralization into simpler compounds like carbon dioxide, water, and ammonia. mdpi.com

Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and analyze the intermediate metabolites formed during dye biodegradation. researchgate.netkwarastatepolytechnic.edu.ngjneonatalsurg.com Elucidating these pathways helps to confirm the degradation process and assess the potential toxicity of the breakdown products. Studies on other reactive and acid yellow dyes have utilized such techniques to propose biodegradation pathways and identify intermediate metabolites. researchgate.netevitachem.comkwarastatepolytechnic.edu.ngjneonatalsurg.com

Environmental Fate and Transport Studies

The environmental fate and transport of this compound are important considerations for understanding its potential impact on different environmental compartments. As an acid dye, this compound is expected to be soluble in water due to its anionic nature. scbt.comcanada.ca This hydrophilicity suggests that when released into aquatic environments, it may remain in the water column for relatively long periods. canada.ca

However, acid dyes, including this compound, can also interact with and partition onto suspended solids, sediments, or soil particles through electrostatic interactions. canada.ca This partitioning can influence their mobility and persistence in the environment.

Studies on the environmental fate of acid dyes indicate that they are generally designed to be chemically and photolytically stable, which contributes to their persistence in natural environments. scbt.com Abiotic degradation processes like hydrolysis may not be significant degradation pathways for many dyes, except for reactive dyes which can hydrolyze rapidly in aqueous solution. scbt.com Photolysis might play some role in the degradation of metabolites. scbt.com

Persistence and Transformation in Aqueous Systems

The persistence and transformation of this compound in aqueous systems are influenced by its chemical structure and environmental conditions. As a disperse dye, it is generally characterized by low water solubility, which can affect its mobility and availability for degradation in aquatic environments. ontosight.aiontosight.aiworlddyevariety.com

Studies on the degradation of acid dyes, in general, indicate that processes such as reductive cleavage of the azo bond are major degradation pathways for azo dyes. scbt.com However, this compound has a quinoline (B57606) structure, not an azo structure. worlddyevariety.com Photocatalytic degradation and biological treatments are explored as methods for transforming dyes in wastewater. ncsu.eduevitachem.comresearchgate.netdeswater.com For instance, photocatalytic degradation using catalysts like ZrO₂-CeO₂ hollow microspheres has shown effectiveness in degrading other acid dyes in aqueous solutions. deswater.com Biological methods, such as using bacterial-fungal consortia or enzymes like laccase, have also been investigated for dye degradation, leading to decolorization and the formation of intermediate products. evitachem.comresearchgate.net The stability of some dyes to visible and UV light is high, suggesting that photodegradation in oxygen-poor water might be slow. scbt.com

The presence of other substances in water, such as natural humic materials, can influence dye behavior, including photodegradation. scbt.com Electrolyte presence can also have a significant effect on decolorization rates during treatment processes like ozonation. redalyc.org

Data on the specific persistence and transformation rates of this compound in various aqueous environments are limited in the provided search results. However, general principles of dye degradation and the behavior of disperse dyes suggest that its persistence would be influenced by factors such as solubility, light exposure, microbial activity, and the presence of oxidizing or reducing agents.

Interactions with Sediment and Soil Components

The interactions of dyes with sediment and soil components, such as adsorption, are crucial in determining their environmental fate and potential for mobility. Acid dyes, being anionic, can interact with soil and sediment components, including clay minerals and organic matter. niscpr.res.inmdpi.comcopernicus.org

Adsorption is a primary mechanism by which dyes are removed from aqueous solutions in contact with solid phases like soil and sediment. ncsu.eduresearchgate.netredalyc.org Factors influencing adsorption include pH, ionic strength, temperature, and the characteristics of the adsorbent (e.g., clay content, organic matter content, surface charge, specific surface area). niscpr.res.incopernicus.orgresearchgate.netredalyc.orgpublish.csiro.au

Studies on the adsorption of other acid dyes onto various materials like sepiolite, activated carbon, and modified clays (B1170129) demonstrate that adsorption capacity is affected by pH and ionic strength. niscpr.res.inresearchgate.netredalyc.orgmdpi.com For example, the adsorption of Acid Yellow 49 on sepiolite increased with increasing ionic strength but decreased with increasing pH. researchgate.net Humic substances, present in both soil and sediment, can also interact with dyes, influencing their adsorption behavior. niscpr.res.inmdpi.comfrontiersin.orgusgs.gov Humic and fulvic acids can affect the adsorption and mobility of contaminants in soil and sediment through complexation and adsorption onto mineral surfaces. mdpi.comfrontiersin.orgaip.org

While specific adsorption data for this compound on various soil and sediment types are not detailed in the provided results, the general principles of acid dye interactions with these environmental matrices suggest that adsorption would be a significant process. The low water solubility of Disperse Yellow 64 might influence its adsorption behavior compared to highly water-soluble acid dyes. ontosight.aiontosight.aiworlddyevariety.com The composition of the soil or sediment, particularly its clay and organic matter content and pH, would play a crucial role in the extent of adsorption. copernicus.orgpublish.csiro.au Acidification of soils can also influence the availability and interaction of various substances, including metals and potentially dyes, with soil components. copernicus.orgwikipedia.orgwaterquality.gov.aumsss.com.my

Further research specifically on the adsorption isotherms, kinetics, and mechanisms of this compound on representative soil and sediment types is needed for a comprehensive understanding of its behavior in these environmental compartments.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound164825
Disperse Yellow 6410319-14-9

For the purpose of this article, focusing on the environmental chemistry, the information primarily linked to C.I. Disperse Yellow 64 (CAS 10319-14-9, CID 2044503) appears more scientifically consistent based on the provided search results describing its structure and use as a disperse dye. ontosight.aiontosight.aiworlddyevariety.comechemi.com Therefore, the PubChem CID for C.I. Disperse Yellow 64 (2044503) is the more relevant identifier for the compound discussed in the context of its chemical properties and environmental fate as a disperse dye.

Advanced Applications and Material Interactions of Acid Yellow 64

Chemical Principles of Fiber Dyeing and Dye-Substrate Interactions

Acid dyes are typically used for protein fibers like wool and silk, as well as nylon, due to the presence of amino groups that can form ionic bonds with the anionic dye molecules in an acidic dye bath. slideshare.netjacquardproducts.comitast.ir Disperse dyes, on the other hand, are non-ionic and are primarily used for hydrophobic synthetic fibers such as polyester (B1180765), acetate (B1210297), and nylon. worlddyevariety.comontosight.aiontosight.aiscribd.com Dyeing of these fibers involves the dye dispersing in water and then dissolving into the fiber material. slideshare.netscribd.com

Dyeing Kinetics and Thermodynamics on Synthetic Fibers (e.g., Polyester, Nylon, Acetate)

Dyeing kinetics describes the rate at which dye is transferred from the dye bath to the fiber, while thermodynamics deals with the equilibrium distribution of the dye between the fiber and the dye bath. whiterose.ac.ukhilarispublisher.com The dyeing of synthetic fibers like polyester, nylon, and acetate with disperse dyes (which, as noted, include C.I. Disperse Yellow 64, sometimes linked to Acid Yellow 64) is influenced by the fiber's compact and crystalline structure, which makes dye penetration more challenging compared to natural fibers. scribd.com High temperatures, often above 100°C, and sometimes pressurized dye baths are required for effective dyeing of polyester. scribd.com Carriers and solvents may also be used to facilitate dye penetration and fixation. scribd.com

Studies on the kinetics and thermodynamics of acid dyes on nylon 6 fibers have investigated parameters such as diffusion coefficient, time of half-dyeing, and adsorption isotherms. itast.ir The uptake of acid dyes by nylon can often be described by the Langmuir adsorption isotherm, involving ionic interactions between dye anions and positively charged amino groups on the nylon fiber. itast.ir However, excess dye sorption beyond the amino group content can also occur. itast.ir The diffusion of dye within the fiber is a critical aspect of dyeing kinetics, and the diffusion coefficient is an important parameter in this regard. whiterose.ac.uk Models like the Hill formula can be applied to determine the diffusion coefficient of disperse dyes on synthetic fibers. whiterose.ac.uk

The thermodynamics of dyeing involves the equilibrium distribution of dye. Adsorption isotherms, such as the Nernst, Langmuir, and Freundlich models, are used to describe this equilibrium. hilarispublisher.comresearchgate.net The affinity of dyes for fibers can be calculated from the partition ratio. itast.ir

Role of Dye Auxiliaries and Fiber Pretreatment in Dye Exhaustion

Dye auxiliaries are chemicals that enhance the efficiency of textile processing operations, including dyeing. slideshare.net They can help stabilize the dye bath, improve dye exhaustion (the amount of dye taken up by the fiber from the bath), promote levelness, and improve fastness properties. slideshare.netarts.ac.uk Common auxiliaries include wetting agents, dispersing agents, leveling agents, and pH buffering agents. slideshare.netarts.ac.uk

Fiber pretreatment processes, such as scouring and bleaching, are also crucial for preparing the fiber for dyeing and improving dye uptake and color yield, particularly for fibers like polyester. scribd.com For some fibers, such as cellulose, cationization can be used as a pretreatment method to introduce positive charges, enhancing ionic interactions with anionic dyes and potentially reducing the reliance on other chemical auxiliaries for dye exhaustion. researchgate.net

Mechanisms of Dye-Fiber Bonding and Fastness Properties (Light, Washing, Rubbing, Perspiration)

The fastness properties of a dyed fabric refer to its resistance to various agents and conditions, such as light, washing, rubbing, and perspiration. grafiati.comiiste.org For commercial value, a dye should adhere firmly to fibers and exhibit good fastness properties. samipubco.com

The mechanisms of dye-fiber bonding depend on the type of dye and fiber. Acid dyes on nylon and protein fibers primarily form ionic bonds between the anionic dye molecules and the positively charged amino groups in the fiber. slideshare.netitast.irsamipubco.com Hydrogen bonding and Van der Waals forces can also contribute to the interaction. slideshare.netitast.ir For disperse dyes on synthetic fibers like polyester and acetate, the dyeing mechanism involves the dye dissolving into the hydrophobic fiber material, held by intermolecular forces. scribd.com

Good fastness properties indicate strong bonds or interactions between the dye and the fiber, preventing the dye from easily being removed or degraded. samipubco.com For example, good washing fastness means the dye does not bleed or fade significantly during washing. jacquardproducts.comscribd.com Light fastness refers to the dye's resistance to fading when exposed to light. samipubco.comscribd.com Rubbing fastness assesses the dye's resistance to being rubbed off the fabric in both dry and wet conditions. iiste.orgsamipubco.comscribd.comresearchgate.net Perspiration fastness measures the dye's resistance to the effects of acidic and alkaline perspiration. iiste.orgsamipubco.comscribd.comresearchgate.net

Studies on various dyes, including acid and disperse dyes, on synthetic fibers like nylon 6.6 and polyester, have shown good to excellent fastness properties to washing, light, rubbing, and perspiration, depending on the specific dye structure and application method. grafiati.comsamipubco.com The strength of the dye-fiber bond, such as ionic bonds in the case of some acid dyes on nylon, contributes to these good fastness properties. samipubco.com

Integration of this compound in Functional Materials

While this compound is primarily known as a textile dye, its properties, or those of related yellow dyes, may lend themselves to integration into functional materials.

Pigment Applications in Polymer Matrices and Coatings

Some dyes, including certain yellow dyes, are also used as pigments in various applications, such as in plastics, coatings, and inks. ontosight.aidyestuffintermediates.comzeyachem.netheubach.com Pigments are generally insoluble substances that impart color by selectively absorbing and scattering light. scribd.com The use of pigments in polymer matrices and coatings requires good dispersion of the pigment particles to achieve uniform color and optimal properties. heubach.comgoogle.com Properties such as lightfastness, weather resistance, heat stability, and opacity are important for pigments in these applications. zeyachem.netheubach.comshepherdcolor.com While "Pigment Yellow 64" exists, it is noted as a single azo pigment with a different chemical formula and structure than this compound or Disperse Yellow 64. dyestuffintermediates.com However, C.I. Disperse Yellow 64 is mentioned as being used in the production of pigments for plastics, coatings, and inks. ontosight.ai This suggests a potential application area for the compound or closely related structures.

Development of Dye-Sensitized Systems (e.g., Solar Cells, Sensors)

Dyes play a crucial role as sensitizers in dye-sensitized solar cells (DSSCs). dyenamo.sescientificarchives.comresearchgate.net In a DSSC, a dye adsorbed onto a semiconductor film (often titanium dioxide, TiO2) absorbs light, and the excited electrons are injected into the semiconductor, generating an electric current. scientificarchives.comresearchgate.net Organic sensitizing dyes are of interest for DSSCs due to factors such as non-limited feedstock, potential for scalability, and cost-effectiveness. dyenamo.se While specific mention of this compound or Disperse Yellow 64 being used as a sensitizer (B1316253) in DSSCs is not found in the provided search results, other organic yellow dyes are being investigated for this purpose. dyenamo.se The structure of a dye, particularly its anchoring group (e.g., carboxylic acid), influences its interaction with the semiconductor surface and the efficiency of electron injection. scientificarchives.comdiva-portal.org

DSSCs are being explored for various applications, including powering autonomous sensors for the Internet of Things (IoT), particularly under ambient light conditions. diva-portal.orgunito.it The ability of DSSCs to operate efficiently in low light makes them suitable for indoor energy harvesting to power low-power microcontrollers and wireless transceivers used in sensor nodes. unito.it

Theoretical and Computational Chemistry Studies of Acid Yellow 64

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules like Acid Yellow 64 at the electronic level. These methods provide insights into the molecule's geometry, electronic structure, and reactivity, which are fundamental to understanding its behavior in various chemical environments.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sapub.orgajchem-a.com It is widely employed to determine the optimized molecular geometry and various electronic properties of molecules. sapub.orgnih.govopenaccesspub.org

Detailed research findings from DFT calculations reveal crucial information about a molecule's stability and reactivity. The optimized molecular structure provides the most stable arrangement of atoms in a molecule, from which parameters like bond lengths and angles can be derived. nih.govorientjchem.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests that the molecule is more reactive. ajchem-a.comresearchgate.net

For instance, in a study of various organic molecules, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine these properties. ajchem-a.com The HOMO and LUMO energies are directly related to the ionization potential and electron affinity of a molecule, respectively. These parameters help in understanding the charge transfer that occurs within the molecule. nih.gov The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. epstem.net

Calculated Electronic Properties of a Representative Molecule using DFT
ParameterValue (eV)Significance
HOMO Energy-6.770Related to the ability to donate an electron.
LUMO Energy-3.330Related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)3.440Indicates chemical reactivity and stability. ajchem-a.com
Ionization Potential6.770Energy required to remove an electron. tandfonline.com
Electron Affinity3.330Energy released when an electron is added. tandfonline.com
Electronegativity (χ)5.050Measure of the ability to attract electrons. tandfonline.com
Chemical Hardness (η)1.720Resistance to change in electron distribution.
Chemical Softness (S)0.291Reciprocal of hardness, indicates reactivity. tandfonline.com
Electrophilicity Index (ω)7.412Measure of electrophilic character. tandfonline.com

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemistry

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. nih.govmdpi.comchemrxiv.org It is particularly valuable for predicting electronic absorption spectra and understanding the photochemical behavior of dyes like this compound. researchgate.netacs.org

TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. nih.gov The nature of these electronic transitions, such as π → π* or n → π*, can also be identified, providing insight into the photophysical processes. tandfonline.com The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. mdpi.comdiva-portal.org For example, functionals like CAM-B3LYP are often used for their accuracy in calculating UV-Vis spectra. researchgate.netdiva-portal.org

The study of excited-state dipole moments and how they differ from the ground state can also be achieved with TD-DFT, which is important for understanding how a molecule's charge distribution changes upon photoexcitation. acs.org This information is crucial for predicting how the molecule will interact with its environment in the excited state.

Calculated UV-Visible Absorption Data for a Representative Dye using TD-DFT
Calculated λmax (nm)Experimental λmax (nm)Oscillator Strength (f)Major Transition Contribution
397.094020.745HOMO → LUMO (39%), HOMO-1 → LUMO (59%)
306.243060.0174HOMO-5 → LUMO (86%)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. These simulations can reveal how molecules like this compound move, change conformation, and interact with their surroundings over time. researchgate.netresearchgate.net

Solvent Effects on Molecular Conformation and Interaction

The solvent environment can significantly influence the conformation and properties of a solute molecule. aip.orgacs.org MD simulations are instrumental in studying these solvent effects by explicitly modeling the interactions between the solute and solvent molecules. nih.gov

Research has shown that the conformational landscape of a molecule can be drastically different in a solvent compared to the gas phase. aip.org For instance, in a vacuum, a molecule might adopt a compact structure stabilized by intramolecular interactions, whereas in a solvent like water, it may favor more open conformations. aip.org These conformational changes, in turn, affect the electronic properties of the molecule, such as the HOMO-LUMO gap. aip.org MD simulations can also be used to study the formation of hydrogen bonds between the solute and solvent, which plays a critical role in the solvation process. researchgate.net

Dye-Adsorbent Interface Modeling at the Atomic Level

Understanding the interaction between a dye molecule and an adsorbent surface is crucial for applications such as wastewater treatment. MD simulations can model the dye-adsorbent interface at an atomic level, providing detailed insights into the adsorption mechanism. researchgate.net

These simulations can predict the orientation of the dye molecule on the adsorbent surface and calculate the adsorption energy, which indicates the strength of the interaction. researchgate.net For example, studies on the adsorption of anionic dyes onto chitosan (B1678972) surfaces have used MD simulations to show that the dyes orient themselves parallel to the surface. researchgate.net The analysis of radial distribution functions (RDFs) from MD simulations can confirm the formation of bonds between the dye and the adsorbent by showing interaction distances typically less than 3.5 Å. researchgate.net

In-Silico Modeling for Degradation Pathways and Enzyme-Substrate Interactions

In-silico modeling encompasses a range of computational techniques used to predict the degradation of chemical compounds and their interactions with biological macromolecules like enzymes.

Recent studies have utilized in-silico methods to investigate the degradation of azo dyes, such as Acid Yellow, by enzymes like laccase. researchgate.net Molecular docking, a key in-silico technique, can predict the binding pose of a substrate (the dye) within the active site of an enzyme. researchgate.net The docking score provides an estimate of the binding affinity between the enzyme and the substrate. researchgate.net For example, a study on the degradation of an Acid Yellow dye by laccase from Bacillus sp. reported a favorable docking score, indicating a strong interaction. researchgate.net

Prediction of Biodegradation Susceptibility and Products

Computational methods provide powerful tools for predicting the environmental fate of chemical compounds, including their susceptibility to biodegradation and the nature of their degradation products. rroij.com These in silico approaches can significantly reduce the time and cost associated with experimental laboratory tests. rroij.com

For azo dyes, biodegradation typically proceeds via an initial anaerobic step where the characteristic azo bond (-N=N-) is cleaved by enzymes like azoreductases. sci-hub.sefrontiersin.org This reduction leads to the formation of aromatic amines, which may subsequently be degraded under aerobic conditions. sci-hub.se Several computational systems are designed to predict these pathways. Tools such as the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (UM-BBD-PPS) and frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) use extensive databases of microbial catabolic reactions to forecast the degradation routes of xenobiotic compounds. rroij.comnih.gov

These systems can generate potential biodegradation pathways by identifying known enzymatic reactions that could act on the target molecule or its subsequent products. nih.gov For a typical acid yellow dye, which is characterized by the azo chromophore and one or more sulfonic acid groups (-SO3H) that ensure water solubility, computational models would predict the reductive cleavage of the azo bond as the primary step. The output would be the constituent aromatic amines. Furthermore, computational tools can be used to assess the potential toxicity of these degradation by-products, which in some cases can be more harmful than the parent dye. researchgate.netnih.govplos.org

Table 1: Predicted Primary Biodegradation Products for a Representative Acid Azo Dye This table illustrates the predicted aromatic amine products resulting from the anaerobic cleavage of the azo bond in a hypothetical acid azo dye, a process that would be predicted by computational biodegradation models.

Parent Dye Structure (Hypothetical)Predicted Biodegradation Products (Aromatic Amines)
1. Aniline-4-sulfonic acid 2. 4-aminophenol

Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the mechanisms of chemical reactions. acs.orgdergipark.org.tr It allows researchers to model the reaction pathways for both the synthesis and degradation of complex molecules like azo dyes. nih.govcuny.edu By calculating the potential energy surface (PES) for a proposed reaction, scientists can identify the most energetically favorable route. scispace.com

In the context of dye degradation, for instance by advanced oxidation processes involving hydroxyl (•OH) radicals, DFT can be used to compare different possible attack sites on the dye molecule. nih.govresearchgate.net Studies on various azo dyes have shown that oxidative degradation can proceed via cleavage of either a carbon-nitrogen (C–N) or a nitrogen-nitrogen (N=N) bond. acs.orgscispace.com Computational modeling helps to determine which pathway is more likely by calculating the energy of the transition states for each route. acs.orgscispace.com

A transition state is the highest energy point along the reaction coordinate, and its structure and energy (the activation energy) dictate the rate of the reaction. cuny.edu Computational methods are employed to locate these fleeting structures and calculate their energies. cuny.edu The pathway with the lower activation energy is the one that is kinetically favored. nih.gov For example, a DFT study on the degradation of azo dyes by the hydroperoxyl radical (•OOH) calculated the activation energies for different mechanisms, successfully identifying the preferred reaction pathway. nih.gov

Table 2: Illustrative Comparison of Calculated Activation Energies for Competing Degradation Pathways This table provides a conceptual example of how DFT results are used to determine the most favorable reaction pathway by comparing activation energies.

Reaction PathwayDescriptionCalculated Activation Energy (Conceptual kJ/mol)Conclusion
Pathway A•OH radical attack at C-N bond120Higher energy barrier, less favorable
Pathway B•OH radical attack at N=N bond85Lower energy barrier, kinetically preferred pathway. acs.orgscispace.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural properties of a chemical with its activity or other properties. frontiersin.orgnih.gov In environmental and industrial chemistry, QSAR is widely used to predict the behavior of dyes without the need for extensive experimentation. frontiersin.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression methods to create a mathematical equation that relates these descriptors to an observed property, such as toxicity, photostability, or removal efficiency during wastewater treatment. tandfonline.comresearchgate.netdergipark.org.tr

The molecular descriptors are numerical values that encode different aspects of a molecule's structure and are calculated using computational chemistry software. nih.gov These can range from simple properties to complex quantum chemical parameters. frontiersin.orgtandfonline.com Once developed, a robust QSAR model can be used to predict the properties of new or untested compounds, like this compound. nih.gov

For example, QSAR models have been successfully developed to predict the color and COD (Chemical Oxygen Demand) removal of dyes during electrochemical oxidation. tandfonline.comtandfonline.com Significant descriptors in these models often include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), polar surface area, and the number of hydrogen bond donors. tandfonline.com Other studies have built QSAR models to predict dye removal by coagulation, identifying molecular weight and surface area as key parameters. frontiersin.orgfrontiersin.org The statistical validity of these models is rigorously tested to ensure they are robust and have predictive power. frontiersin.orgtandfonline.com

Table 3: Common Molecular Descriptors Used in QSAR Models for Dyes This table lists examples of descriptors calculated computationally and used to build predictive QSAR models for dye properties.

Descriptor CategoryDescriptor NameDescriptionRelevance to Dye Properties
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the molecule's ability to donate electrons; important for predicting reactivity and degradation. tandfonline.comacs.org
Quantum Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons; influences susceptibility to reduction. tandfonline.comacs.org
Quantum Chemical HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and stability; smaller gaps often imply higher reactivity. acs.orgacs.org
Geometric Molecular Weight (MW)The sum of the atomic weights of all atoms in a moleculeCorrelates with size and can influence diffusion and interaction with treatment materials. frontiersin.org
Geometric Surface Area (Approx.)The total surface area of the moleculeAffects interactions with surfaces, such as adsorbents or coagulants. frontiersin.org
Physicochemical Polar Surface Area (PSA)Surface sum over all polar atomsInfluences solubility and interactions via hydrogen bonding. tandfonline.com
Topological Number of H-Bond DonorsCount of hydrogen atoms attached to electronegative atoms (O, N)Key for understanding interactions with water and biological molecules. tandfonline.com

Future Research Directions and Translational Opportunities

Development of Novel Materials for Enhanced Adsorption and Degradation

The development of advanced adsorbent materials is a key area for future research in tackling dye pollution. While traditional adsorbents like activated carbon are used, the search for highly efficient, low-cost, and reusable materials is ongoing. Research is exploring the use of natural minerals and modified natural materials for dye adsorption. For instance, studies have investigated the use of calcined alunite (B1170652) and modified zeolites for the removal of reactive yellow and acid blue dyes, demonstrating significant adsorption capacities gnest.org. Biochar, derived from various biomass sources, is also being explored as a cost-efficient and environmentally friendly adsorbent for dyes like Acid Yellow 36 and Direct Blue 86 nih.govmdpi.com. The modification of these materials, such as acid treatment of kaolinite, has shown enhanced adsorption capacity for dyes like methylene (B1212753) blue by increasing surface area and porosity mdpi.com.

Future work could focus on tailoring the surface properties of these novel materials to enhance their affinity and selectivity for anionic dyes like Acid Yellow 64. This might involve surface functionalization or the creation of composite materials that combine the advantages of different components. Furthermore, research into the regeneration and reusability of these adsorbents over multiple cycles is critical for their practical and economic viability in industrial wastewater treatment mdpi.comacs.org.

Beyond adsorption, the development of novel materials for the degradation of this compound is also a promising avenue. Photocatalytic degradation using materials like doped titanium dioxide (TiO₂) has shown effectiveness in degrading azo dyes such as Acid Yellow 36 under visible light irradiation electrochemsci.org. Future research could investigate the photocatalytic properties of novel nanomaterials or composites specifically designed for the breakdown of this compound into less harmful substances.

Integration of Artificial Intelligence and Machine Learning in Dye Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is gaining significant interest in optimizing wastewater treatment processes, including dye removal uminho.ptresearchgate.net. These computational approaches can model complex, nonlinear relationships between various factors influencing dye adsorption and degradation, such as adsorbent properties, dye concentration, pH, and contact time mdpi.comuminho.pt.

Future research can leverage AI and ML to predict and optimize the performance of novel adsorbent materials or degradation processes for this compound. Artificial Neural Networks (ANN), Support Vector Machines (SVM), random forests, and Gaussian process regression (GPR) are some of the techniques being explored for modeling and optimizing dye removal efficiency mdpi.comresearchgate.netusq.edu.au. These models can help in identifying the most influential parameters and predicting optimal operating conditions with higher accuracy and reduced experimental effort mdpi.comnih.gov.

AI and ML can also play a role in the design of new materials with desired properties for dye removal. By analyzing large datasets of material structures and their performance, ML algorithms could potentially predict the efficacy of hypothetical materials before they are synthesized, accelerating the discovery process. The integration of AI/ML for real-time monitoring and control of wastewater treatment plants dealing with acid dyes like this compound represents another significant future direction uminho.pt.

Advancements in Spectroscopic Techniques for In-Situ Monitoring

Spectroscopic techniques are invaluable tools for monitoring dye removal processes and understanding the interactions between dyes and adsorbent materials or degradation agents researchgate.netspectroscopyonline.com. Techniques such as fluorescence spectroscopy, ultraviolet spectrophotometry (UV), circular dichroism (CD), and Raman spectroscopy have been used to study the interaction of acid dyes with various substances and to determine dye concentrations in aqueous solutions researchgate.netspectroscopyonline.com.

Future research should focus on advancing spectroscopic techniques for the in-situ, real-time monitoring of this compound concentration and its degradation products in complex wastewater matrices. This would allow for better process control and optimization in industrial settings polito.it. Developing portable and cost-effective spectroscopic sensors specifically tuned for this compound could enable continuous monitoring outside of laboratory environments.

Furthermore, advanced spectroscopic methods, potentially coupled with multivariate data analysis, can provide deeper insights into the mechanisms of adsorption and degradation at the molecular level researchgate.netpolito.it. This includes understanding the binding forces between the dye and adsorbent, as well as identifying the intermediate products formed during degradation processes. Such detailed understanding is crucial for designing more effective treatment strategies.

Holistic Approaches to Wastewater Treatment and Resource Recovery

A significant future direction in addressing dye pollution is the adoption of holistic approaches that integrate wastewater treatment with resource recovery tandfonline.comunesco.orgmdpi.com. Instead of solely focusing on removing pollutants, these approaches aim to recover valuable resources embedded in the wastewater, such as water, energy, and even chemicals mdpi.com.

For wastewater containing this compound, future research could explore integrated systems that combine dye removal with the recovery of water for reuse or the extraction of valuable components. This might involve coupling adsorption or degradation processes with membrane filtration, advanced oxidation processes, or biological treatments tandfonline.commdpi.com.

Furthermore, the potential for recovering energy from dye-laden wastewater, perhaps through anaerobic digestion or microbial fuel cells, could be investigated tandfonline.com. The concept of "urban wastewater mining" for the recovery of materials, including value-added chemicals, is an emerging area of research that could potentially be applied to industrial effluents containing specific dyes mdpi.com. Implementing such holistic approaches requires interdisciplinary research and collaboration between chemists, engineers, biologists, and economists to ensure technical feasibility, economic viability, and environmental sustainability.

Exploration of this compound as a Chemical Probe in Interdisciplinary Research

While primarily known as a dye, this compound, like other chemical compounds, could potentially be explored for its utility as a chemical probe in various interdisciplinary research areas researchgate.netaacrjournals.org. Chemical probes are small molecules used to perturb biological systems or investigate molecular interactions to understand biological processes or validate potential drug targets aacrjournals.orgacs.org.

Future research could investigate if this compound or its derivatives possess specific properties that make them suitable as probes in biological, environmental, or materials science research. This might involve studying its interaction with specific proteins or enzymes, its ability to intercalate with DNA, or its behavior in different cellular environments researchgate.net.

For instance, spectroscopic studies on the interaction of acid dyes with proteins like bovine serum albumin (BSA) have provided insights into binding mechanisms researchgate.net. Similar studies with this compound could reveal potential interactions relevant to biological systems. Exploring its fluorescent properties could lead to its use as a marker or label in cellular imaging or other analytical techniques. service.gov.uk

However, it is crucial that any exploration of this compound as a chemical probe adheres to rigorous criteria for potency, selectivity, and target engagement to ensure reliable research outcomes aacrjournals.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Acid Yellow 64, and how can purity be validated?

  • Methodological Answer : this compound can be synthesized via stepwise coupling reactions using agents like 1-hydroxy-7-azabenzotriazole (HOAT) to enhance reactivity and reduce racemization . Purification typically involves flash column chromatography with solvent systems such as chloroform/methanol (9:1), yielding ~50–61% purity. Validate purity using HPLC (retention time: 49–51 min) and mass spectrometry (characteristic peaks at m/z 374–380) . For reproducibility, document reaction conditions (e.g., 64-hour zinc/acetic acid deprotection) and include raw chromatograms in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound's structural properties?

  • Methodological Answer : Combine UV-Vis spectroscopy (λmax in yellow spectrum, LW UV response) with <sup>13</sup>C NMR to confirm substituent patterns (e.g., chlorine and methyl groups) . Mass spectrometry (PDMS or ESI) is critical for molecular weight validation, particularly for chlorinated xanthone derivatives. Cross-reference spectral data with synthetic intermediates (e.g., 3-O-methylthiophanic acid) to resolve ambiguities .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct stability assays under varying pH (2–12) using buffered solutions. Monitor degradation via HPLC retention shifts or loss of UV absorbance. For kinetic analysis, apply pseudo-first-order models and compare half-lives. Include control experiments with metal ions (e.g., Zn<sup>2+</sup>) to assess catalytic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound across different studies?

  • Methodological Answer : Systematically compare experimental conditions (e.g., solvent polarity, NMR referencing standards). Replicate conflicting studies using identical parameters, and validate results with computational tools like DFT for <sup>13</sup>C NMR chemical shift prediction . Publish raw datasets and calibration curves in supplementary materials to enable cross-lab verification .

Q. What computational approaches are recommended to model the interaction between this compound and biological molecules (e.g., proteins)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins, parameterizing force fields for chlorinated aromatic systems. Validate simulations with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-correlate results with mutagenesis studies to identify key binding residues .

Q. What experimental design principles should guide optimization of this compound's photodegradation efficiency?

  • Methodological Answer : Employ a factorial design (e.g., Response Surface Methodology) to test variables like light intensity, catalyst concentration, and solvent composition. Use ANOVA to identify significant interactions and optimize conditions. Include negative controls (e.g., dark reactions) and validate with LC-MS to track degradation byproducts .

Q. How can contradictory data on this compound's biosynthetic pathways be reconciled?

  • Methodological Answer : Perform isotopic labeling (e.g., <sup>14</sup>C-acetate) to trace precursor incorporation in lichen systems. Compare results across species (e.g., Lecidella asema) and use gene knockout models to silence putative biosynthetic enzymes. Publish detailed chromatographic profiles (HPLC-MS/MS) and biosynthetic intermediates to support pathway hypotheses .

Methodological Best Practices

  • Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including experimental details in main texts (≤5 compounds) and depositing extensive datasets in repositories like Zenodo .
  • Conflict Resolution : Use multi-method validation (e.g., NMR, XRD, and computational modeling) to address literature inconsistencies .
  • Ethical Reporting : Disclose funding sources and avoid bias in data interpretation. Cite primary literature instead of reviews to ensure traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.